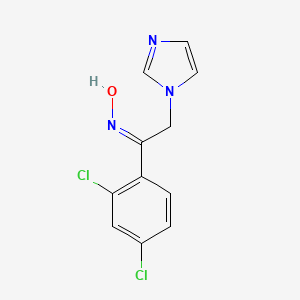

(Z)-2'-(1H-Imidazole-1-yl)-2,4-dichloroacetophenone oxime

Descripción general

Descripción

(Z)-2'-(1H-Imidazole-1-yl)-2,4-dichloroacetophenone oxime is a chemical compound known for its unique structure and properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2'-(1H-Imidazole-1-yl)-2,4-dichloroacetophenone oxime typically involves the reaction of 2,4-dichlorobenzaldehyde with imidazole in the presence of a base, followed by the addition of hydroxylamine to form the oxime. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-2'-(1H-Imidazole-1-yl)-2,4-dichloroacetophenone oxime undergoes various chemical reactions, including:

Oxidation: This reaction can convert the oxime group to a nitro group.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: Halogen atoms in the phenyl ring can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

(Z)-2'-(1H-Imidazole-1-yl)-2,4-dichloroacetophenone oxime serves as a versatile intermediate in organic synthesis reactions:

- Initiator for Reactions : The compound can act as an initiator in various organic reactions, facilitating the formation of more complex molecules .

- Synthesis of Derivatives : It can be transformed into various derivatives through reactions with hydrogen and palladium catalysts, yielding compounds such as 1-(2,4-dichlorophenyl)-2-imidazol-1-ylethylamine with an impressive yield of around 85% .

- Use in Medicinal Chemistry : The imidazole moiety is significant in medicinal chemistry due to its biological activity. This compound's derivatives may exhibit pharmacological properties that can be explored for therapeutic applications .

Case Study 1: Antimicrobial Activity

Research has indicated that derivatives of this compound demonstrate antimicrobial properties. In a study focusing on the synthesis of imidazole-based compounds, several derivatives exhibited significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Case Study 2: Agricultural Applications

The compound's structure is similar to that of certain agrochemicals, leading to investigations into its potential use as a fungicide or herbicide. Preliminary studies have shown promising results in inhibiting fungal growth, indicating that it could be developed into a novel agricultural agent .

Mecanismo De Acción

The mechanism of action of (Z)-2'-(1H-Imidazole-1-yl)-2,4-dichloroacetophenone oxime involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting its antifungal effects. The compound’s imidazole ring is crucial for binding to the active site of enzymes involved in ergosterol synthesis, disrupting the fungal cell membrane’s integrity.

Comparación Con Compuestos Similares

Similar Compounds

Oxiconazole: A closely related antifungal agent with a similar structure.

Miconazole: Another imidazole derivative used as an antifungal.

Econazole: Similar in structure and function to oxiconazole and miconazole.

Uniqueness

(Z)-2'-(1H-Imidazole-1-yl)-2,4-dichloroacetophenone oxime is unique due to its specific oxime group, which can undergo various chemical transformations, making it a versatile intermediate in synthetic chemistry. Its distinct structure also contributes to its potential antifungal properties, differentiating it from other similar compounds.

Actividad Biológica

(Z)-2'-(1H-Imidazole-1-yl)-2,4-dichloroacetophenone oxime, with the CAS number 64211-06-9, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 270.11 g/mol

- Density : 1.43 g/cm³

- Boiling Point : Approximately 483.5 °C

- Flash Point : 246.2 °C

These properties suggest that the compound has a relatively high stability under normal conditions, which is advantageous for various applications in biological research and potential therapeutic uses.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 2,4-dichlorobenzaldehyde and imidazole.

- Reaction Conditions : The reaction is conducted in the presence of a base and hydroxylamine to form the oxime derivative.

- Solvents Used : Common solvents include ethanol or methanol, often requiring heating to facilitate the reaction .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing higher efficacy against Gram-positive bacteria compared to Gram-negative ones due to the structural differences in their cell membranes .

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Bacillus cereus | Moderate |

| Escherichia coli | Low |

| Pseudomonas aeruginosa | Low |

Antifungal Activity

The compound has also been evaluated for antifungal activity. Preliminary studies indicate it may inhibit the growth of common fungal pathogens such as Candida albicans and Aspergillus niger with varying degrees of effectiveness .

The proposed mechanism of action for this compound involves its ability to disrupt cellular processes in microbes through interaction with essential enzymes or cellular components, potentially affecting DNA synthesis or protein function .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute tested the compound against various microbial strains. Results demonstrated that formulations containing this compound showed significant inhibition zones in agar diffusion tests compared to control groups treated with standard antibiotics .

Case Study 2: Synergistic Effects

In another investigation, the compound was combined with other known antimicrobial agents. The results indicated a synergistic effect, enhancing the overall antimicrobial activity against resistant strains of bacteria . This suggests potential applications in developing new therapeutic strategies.

Propiedades

Número CAS |

64211-06-9 |

|---|---|

Fórmula molecular |

C11H9Cl2N3O |

Peso molecular |

270.11 g/mol |

Nombre IUPAC |

(NE)-N-[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethylidene]hydroxylamine |

InChI |

InChI=1S/C11H9Cl2N3O/c12-8-1-2-9(10(13)5-8)11(15-17)6-16-4-3-14-7-16/h1-5,7,17H,6H2/b15-11- |

Clave InChI |

WDFDJSRQMAZXEJ-PTNGSMBKSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=NO)CN2C=CN=C2 |

SMILES isomérico |

C1=CC(=C(C=C1Cl)Cl)/C(=N\O)/CN2C=CN=C2 |

SMILES canónico |

C1=CC(=C(C=C1Cl)Cl)C(=NO)CN2C=CN=C2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main structural difference between the tested compounds and why is it relevant?

A1: The research focuses on a series of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol and their related (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime derivatives. The key structural difference lies in the presence of either an ether or an oxime group linked to the core structure. This modification is significant because it influences the compounds' antifungal activity. []

Q2: Were any of the tested compounds considered promising for further research as antifungal agents?

A2: Yes, the research identified 7-Chloro-3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxymethyl]benzo[b] (also known as Sertaconazole, FI-7045, CAS 99592-32-2), which belongs to the ether group, and its nitrate salt as particularly promising for further antifungal research. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.